(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride
CAS No.:
Cat. No.: VC13754799
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO |
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Molecular Weight | 151.63 g/mol |
IUPAC Name | (1S,3S)-3-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 |
Standard InChI Key | APWYXXIYJIIPEG-GEMLJDPKSA-N |
Isomeric SMILES | C1C[C@@H](C[C@H]1CN)O.Cl |
SMILES | C1CC(CC1CN)O.Cl |
Canonical SMILES | C1CC(CC1CN)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride belongs to the class of substituted cyclopentanols, with the systematic IUPAC name 3-(aminomethyl)cyclopentan-1-ol hydrochloride. Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.63 g/mol. The compound’s stereochemistry is defined by the (1S,3S) configuration, which ensures specific spatial arrangements critical for its biological activity and synthetic applications.
Key Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number (hydrochloride) | 1445951-54-1 | |
Molecular Formula | C₆H₁₄ClNO | |
Molecular Weight | 151.63 g/mol | |
Purity | ≥95% (neat oil, free base) | |
Solubility | Methanol-soluble (hydrochloride) |
The free base form of the compound, (1S,3S)-3-aminomethyl-cyclopentanol, has a CAS number of 1007306-62-8 and a molecular weight of 115.2 g/mol . Conversion to the hydrochloride salt improves stability, making it preferable for storage and industrial use.
Synthesis and Manufacturing
The synthesis of (1S,3S)-3-aminomethyl-cyclopentanol hydrochloride typically involves multi-step processes that emphasize stereochemical control. One validated route, adapted from methodologies used for analogous aminomethyl cyclic alcohols, includes the following stages :
Synthetic Pathway Overview
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Michael Addition: Maleic acid diester reacts with nitromethane under alkaline conditions to form 2-nitromethyl-1,4-succinic acid diester.
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Borohydride Reduction: The nitro group is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield an amine intermediate.
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Dehydration Cyclization: Acid-catalyzed cyclization forms the cyclopentanol ring structure.
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Catalytic Hydrogenation: Palladium on carbon (Pd/C) facilitates hydrogenation to produce the final amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Example Hydrogenation Step:
3-Nitromethyltetrahydrofuran (0.20 mol) is dissolved in methanol with 10% Pd/C under H₂ atmosphere. After 6 hours of stirring, the catalyst is filtered, and the filtrate is concentrated to yield the amine, which is then converted to the hydrochloride salt .
Pharmacological and Biochemical Applications
Role in Drug Development
(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride serves as a key intermediate in synthesizing neuromodulators and enzyme inhibitors. Its structural similarity to pyrrolidine and piperidine derivatives—common motifs in bioactive molecules—makes it valuable for designing:
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Cholinesterase inhibitors: Potential applications in Alzheimer’s disease therapy .
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G protein-coupled receptor (GPCR) modulators: Targeting neurological disorders .
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Nicotinoid insecticides: Though primarily explored in analogs like dinotefuran, its stereochemical precision aids in optimizing agrochemical efficacy .
Enzymatic Activity Profiling
In high-throughput screening assays, related cyclopentanol derivatives have shown activity against kinases and phosphatases, with half-maximal activity concentrations (AC₅₀) ≤10 μM in some cases . These findings suggest that (1S,3S)-3-aminomethyl-cyclopentanol hydrochloride could serve as a scaffold for developing enzyme-targeted therapeutics.
Analytical Characterization
Spectroscopic Data
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